Chinoin 1045

Overview

Description

Chinoin 1045, also known as ucb L140, is an orally active antiallergic compound . It has been tested in various rat anaphylaxis systems and is more potent than sodium cromoglycate (DSCG) in models of passive cutaneous anaphylaxis (PCA), passive peritoneal anaphylaxis (PPA), and anaphylactic bronchospasms .

Scientific Research Applications

Antiallergic Activity

Chinoin 1045, also known as ucb L140, has been evaluated for its antiallergic properties in various rat anaphylaxis systems. It demonstrates a more potent effect than sodium cromoglycate (DSCG) in passive cutaneous anaphylaxis (PCA), passive peritoneal anaphylaxis (PPA), and anaphylactic bronchospasms. This efficacy is attributed to its ability to inhibit the release of allergic mediators from mast cells, indicating its potential as an antiallergic agent (De Vos et al., 1982).

Development in Pharmaceutical Processing

This compound has played a role in the development of batch processing systems in the Hungarian drug industry. The Chemiflex reactor developed by Chinoin Co. Ltd. is notable for its simple programming and affordability, contributing to advancements in pharmaceutical processing systems (Körtvélyessy, 1996).

Blood Coagulation and Platelet Aggregation

Research on pyrimido-pyrimidine derivatives related to this compound, specifically Chinoin 105 and Chinoin 123, shows that these compounds can inhibit platelet aggregation. Chinoin 105 is especially potent in this regard, without affecting routine coagulation parameters in vitro, suggesting its potential utility in managing blood coagulation disorders (Bédi et al., 1979).

Effects on Blood Rheology

In a study involving diabetics with peripheral occlusive angiopathy, this compound demonstrated a significant improvement in whole blood filterability, particularly in patients with hypercholesterolemia, after six months of treatment. This suggests its potential application in improving blood rheology in specific patient groups (Lipovac et al., 2016).

Cardiac and Vascular Applications

This compound and its derivatives have been investigated for various cardiac and vascular applications. Studies have shown effects on beta receptors, action potentials in cardiac muscle, and influences on transmembrane potentials and ionic currents, indicating potential use in treating arrhythmias and other cardiac conditions (Nosztray et al., 1990), (Mészáros et al., 1983).

Pharmaceutical Stability Studies

This compound has been a subject in stability studies, providing insights into the hydrolysis and degradation processes of pharmaceutical compounds. These studies are crucial for ensuring the safety and efficacy of drugs throughout their shelf life (Bernus et al., 1985).

Mechanism of Action

Properties

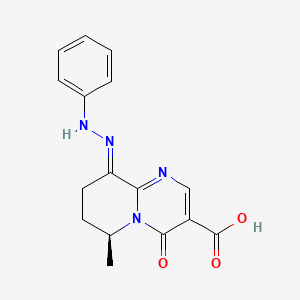

IUPAC Name |

(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGTEVPPLLXID-AUXBAGKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70999-42-7 | |

| Record name | Ucb L140 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)

![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)

![(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1243712.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1243715.png)